![molecular formula C18H29FSe B15164637 [(1-Fluorododecan-2-YL)selanyl]benzene CAS No. 192576-20-8](/img/structure/B15164637.png)
[(1-Fluorododecan-2-YL)selanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Fluorododecan-2-YL)selanyl]benzene is an organoselenium compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound consists of a benzene ring attached to a selanyl group, which is further connected to a fluorododecane chain. The presence of selenium in its structure imparts distinctive chemical reactivity and biological activity, making it a valuable subject of study in organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Fluorododecan-2-YL)selanyl]benzene typically involves the reaction of a fluorododecane derivative with a selanylbenzene precursor. One common method is the nucleophilic substitution reaction where a fluorododecane halide reacts with a selanylbenzene compound in the presence of a base. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and efficiency. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Fluorododecan-2-YL)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, such as selenide.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution by electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
[(1-Fluorododecan-2-YL)selanyl]benzene has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules with selenium-containing functional groups.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and antioxidant properties.
Industry: In materials science, this compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of [(1-Fluorododecan-2-YL)selanyl]benzene involves its interaction with molecular targets through its selenium atom. Selenium can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or modulation of redox processes. The compound’s fluorododecane chain also contributes to its lipophilicity, enhancing its ability to interact with lipid membranes and cellular components.
Comparación Con Compuestos Similares
Similar Compounds
[(1-Fluorododecan-2-YL)thio]benzene: Similar structure but with sulfur instead of selenium.
[(1-Fluorododecan-2-YL)oxy]benzene: Similar structure but with oxygen instead of selenium.
[(1-Fluorododecan-2-YL)amino]benzene: Similar structure but with nitrogen instead of selenium.
Uniqueness
[(1-Fluorododecan-2-YL)selanyl]benzene is unique due to the presence of selenium, which imparts distinct chemical reactivity and biological activity compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and form stable covalent bonds with biological molecules makes this compound particularly valuable in medicinal chemistry and materials science.
Propiedades
Número CAS |
192576-20-8 |
|---|---|
Fórmula molecular |
C18H29FSe |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
1-fluorododecan-2-ylselanylbenzene |
InChI |
InChI=1S/C18H29FSe/c1-2-3-4-5-6-7-8-10-15-18(16-19)20-17-13-11-9-12-14-17/h9,11-14,18H,2-8,10,15-16H2,1H3 |
Clave InChI |
HLDZDBLNCIBRPO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CF)[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


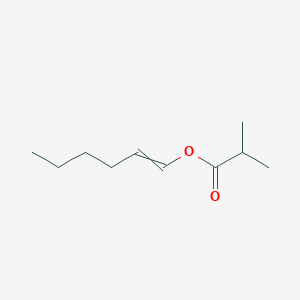

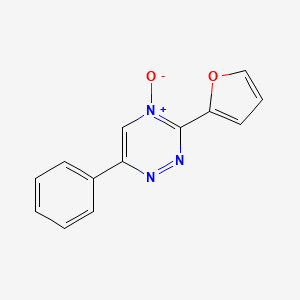
![1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one](/img/structure/B15164580.png)
![N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B15164590.png)
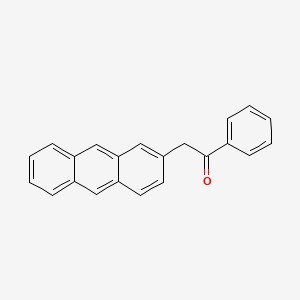

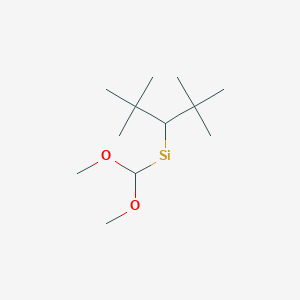
![{[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile](/img/structure/B15164609.png)
![5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B15164619.png)
![3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B15164635.png)
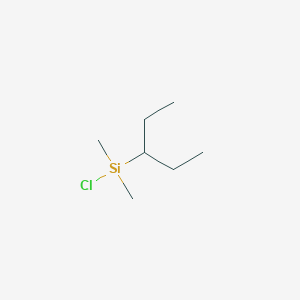
![Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester](/img/structure/B15164650.png)

